

Application Note: Irganox 1330 for Enhanced Thermo-Oxidative Stability in Engineering Plastics

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Compound of Interest

Compound Name: Irganox 1330

Cat. No.: B1672081

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Audience: Researchers, Polymer Scientists, and Engineers in the Plastics Industry.

Introduction

Thermo-oxidative degradation is a primary cause of polymer failure, initiated by the combined effects of heat and oxygen.[1] This process leads to irreversible chemical changes in the polymer matrix, such as chain scission and cross-linking, resulting in the deterioration of mechanical properties, discoloration, and a reduced service life.[2][3] Engineering plastics, often subjected to high temperatures during processing and end-use applications, are particularly susceptible.

Antioxidants are crucial additives that protect polymers from such degradation.[4] **Irganox 1330** is a high molecular weight, sterically hindered phenolic primary antioxidant designed for the processing and long-term thermal stabilization of organic substrates.[5][6][7] Its chemical name is 1,3,5-trimethyl-2,4,6-tris(3,5-di-*t*-butyl-4-hydroxybenzyl)benzene.[8] Due to its structure, **Irganox 1330** is a highly effective stabilizer with low volatility, excellent compatibility with various polymers, and high resistance to extraction.[6][9] This note provides detailed data and protocols for utilizing **Irganox 1330** to prevent thermo-oxidative degradation in engineering plastics.

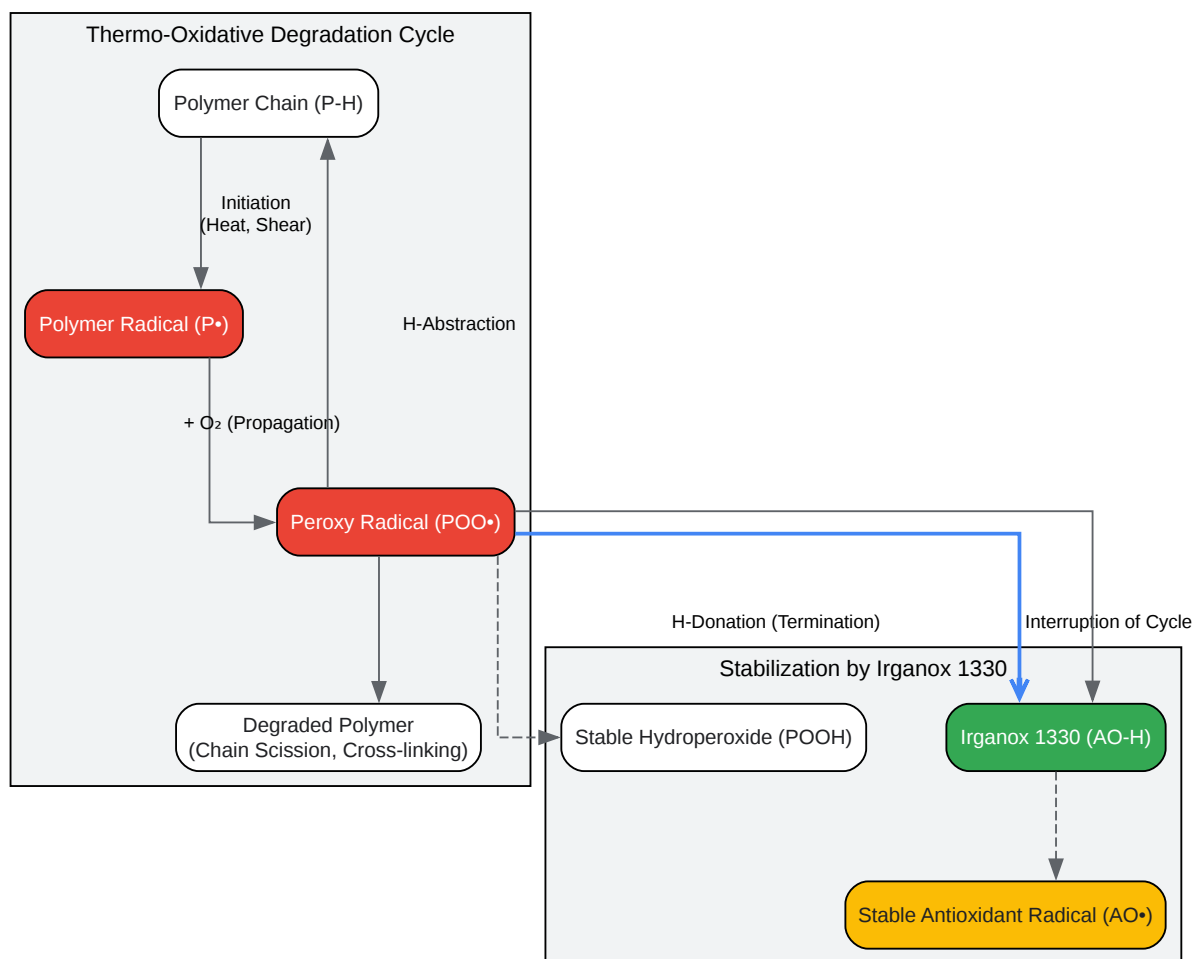
Chemical & Physical Properties of Irganox 1330

Property	Value	Reference
Chemical Name	1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene	[8]
CAS Number	1709-70-2	[10]
Molecular Formula	C ₅₄ H ₇₈ O ₃	[10]
Molecular Weight	775.20 g/mol	[10]
Appearance	White, free-flowing powder or granules	[8]
Melting Point	240 - 245 °C	[11]
Type	Sterically Hindered Phenolic Primary Antioxidant	[5][12]

Mechanism of Action

Thermo-oxidative degradation proceeds via a free-radical chain reaction. The process is initiated by heat, shear, or residual catalyst impurities, which generate free radicals (R•) from the polymer backbone (P-H). These radicals react with oxygen to form peroxy radicals (ROO•), which then propagate the degradation cycle by abstracting hydrogen from other polymer chains.

Irganox 1330 functions as a primary antioxidant by interrupting this propagation cycle. As a sterically hindered phenol, it readily donates a hydrogen atom from its hydroxyl group to neutralize the highly reactive peroxy radicals (ROO•). This action transforms the peroxy radical into a stable hydroperoxide (ROOH) and the antioxidant itself into a stable, resonance-delocalized radical that is unable to propagate the degradation chain.



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Caption: Mechanism of stabilization by **Irganox 1330**.

Applications & Performance Data

Irganox 1330 is effective in a wide range of engineering plastics, including polyolefins (polyethylene, polypropylene), linear polyesters (e.g., PBT), polyamides, styrene homo- and copolymers, PVC, and polyurethanes.[5][8][13] It is particularly recommended for applications requiring high resistance to water extraction and minimal color development.[5][6] A typical dosage level in polyolefins ranges from 0.05% to 0.3%.[5]

Data Presentation

The following tables summarize the performance of **Irganox 1330** in select engineering plastics based on published studies.

Table 1: Performance of **Irganox 1330** in High-Density Polyethylene (HDPE)[14] (Conditions: Multiple extrusion cycles to assess processing stability; long-term aging at 110°C in deionized water with 10 MPa oxygen pressure)

Parameter	Control (No Antioxidant)	HDPE + 0.1% Irganox 1330
Melt Flow Rate (MFR) after 5 extrusions (g/10 min)	Significant Increase (Degradation)	Stable / Minimal Change
Oxidation Induction Time (OIT) at 200°C (minutes)	< 5	97.25
Tensile Strength Retention after 1200h aging	~20%	> 80%
Carbonyl Index (CI) after 1200h aging	> 1.0	< 0.2

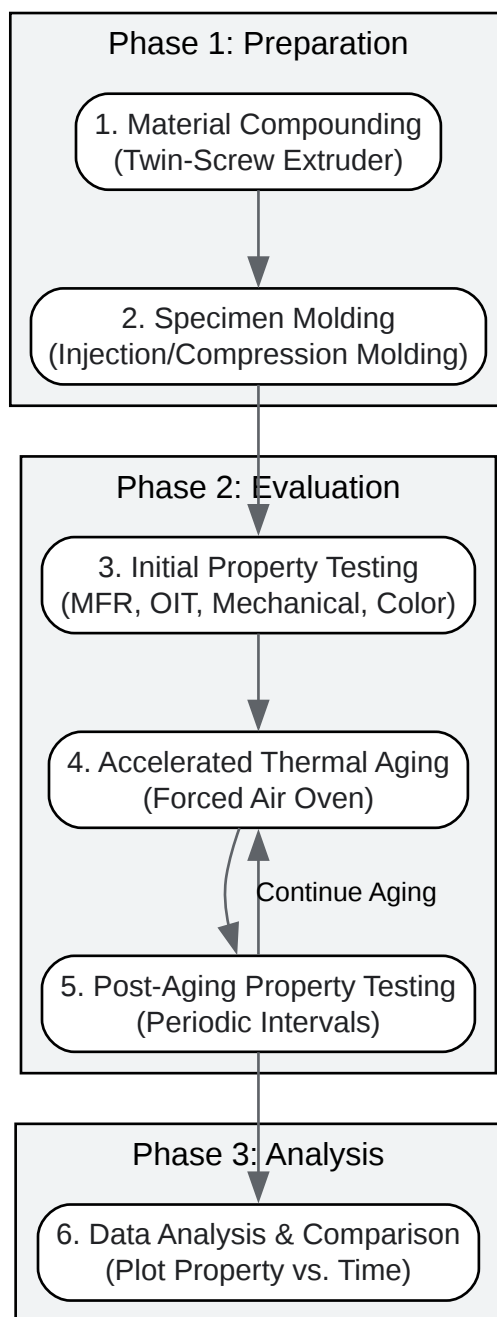
Table 2: Performance of **Irganox 1330** in Polypropylene (PP) Random Copolymer[15] (Conditions: OIT analysis at 210°C to assess thermal stability of new pipes)

Sample	Antioxidant Package	OIT at 210°C (minutes)
Pipe 1	Irganox 1010 + Irgafos 168	~25
Pipe 2	Irganox 1010 + Irganox 1330 + Irgafos 168	~50
Pipe 3	Lower concentration of Irganox 1010 + Irganox 1330 + Irgafos 168	~35

Note: The results indicate that the formulation containing a robust package with **Irganox 1330** (Pipe 2) exhibited the highest resistance to thermo-oxidation, as shown by the significantly longer OIT value.

Experimental Protocols

The following are generalized protocols for evaluating the effectiveness of **Irganox 1330**. Researchers should adapt these to their specific polymer and equipment.



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Caption: General experimental workflow for antioxidant evaluation.

Protocol 1: Sample Preparation by Melt Compounding

- **Drying:** Dry the base engineering plastic resin and **Irganox 1330** powder in a vacuum oven at a temperature appropriate for the polymer (e.g., 80-120°C) for 4-6 hours to remove

moisture.

- Pre-blending: Create a masterbatch or dry-blend the polymer pellets/powder with the desired concentration of **Irganox 1330** (e.g., 0.1 wt%).
- Extrusion: Process the blend using a co-rotating twin-screw extruder. Set a temperature profile suitable for the specific engineering plastic (e.g., for PA56T: 180°C at feed zone to 290°C at the die).[16]
- Pelletizing: Cool the extruded strands in a water bath and pelletize them.
- Drying: Dry the compounded pellets thoroughly before subsequent processing.

Protocol 2: Evaluation of Processing Stability via Melt Flow Rate (MFR)

- Standard: Follow ASTM D1238 or ISO 1133.
- Procedure:
 - Measure the MFR of the compounded pellets after the first extrusion.
 - To simulate multiple processing cycles, re-extrude the material 3 to 5 times.
 - Measure the MFR after each extrusion pass.
- Analysis: A stable MFR indicates good processing stability, meaning **Irganox 1330** is effectively preventing degradation due to shear and heat. An increasing MFR typically suggests chain scission.

Protocol 3: Evaluation of Thermal Stability via Oxidation Induction Time (OIT)

- Apparatus: Differential Scanning Calorimeter (DSC).
- Standard: Follow ASTM D3895 or ISO 11357-6.
- Procedure:
 - Place a small sample (5-10 mg) of the compounded material into an open aluminum DSC pan.

- Heat the sample under a nitrogen atmosphere to a temperature above the polymer's melting point (e.g., 200-210°C for polyolefins).[14][15]
- Allow the temperature to equilibrate for 5 minutes.
- Switch the purge gas from nitrogen to oxygen at a constant flow rate.
- Continue to hold the sample isothermally until the oxidative exotherm is observed.
- Analysis: The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak. A longer OIT signifies better thermal stability.

Protocol 4: Accelerated Oven Aging and Property Retention

- Specimen Preparation: Use an injection or compression molding machine to prepare standardized test specimens (e.g., tensile bars, color plaques) from the compounded pellets.
- Initial Testing: Measure the initial mechanical properties (e.g., tensile strength, elongation at break per ASTM D638) and color (e.g., Yellowness Index per ASTM E313) of unaged specimens.
- Aging: Place sets of specimens in a forced-air circulating oven at an elevated temperature (e.g., 110-150°C).[14][16] The temperature should be high enough to accelerate degradation but below the polymer's melting point.
- Periodic Testing: Remove a set of specimens from the oven at regular intervals (e.g., 250, 500, 750, 1000 hours).
- Analysis: After cooling to room temperature, re-measure the mechanical properties and color. Plot the percentage of property retention versus aging time. The time to failure is often defined as the time to reach 50% retention of the initial elongation at break.

Conclusion

Irganox 1330 is a high-performance primary antioxidant that provides excellent protection against thermo-oxidative degradation in a wide variety of engineering plastics.[5][7] Its high molecular weight, low volatility, and effective radical scavenging mechanism contribute to both processing stability and long-term thermal endurance.[6] The performance data demonstrates

its ability to significantly extend the service life of plastic components by retaining their mechanical properties and preventing discoloration. The protocols outlined provide a robust framework for researchers and engineers to quantify the stabilizing effects of **Irganox 1330** in their specific applications.

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